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molecular formula C7H5ClN4 B8688636 2-chloro-6-(1H-1,2,3-triazol-1-yl)pyridine

2-chloro-6-(1H-1,2,3-triazol-1-yl)pyridine

Cat. No. B8688636
M. Wt: 180.59 g/mol
InChI Key: VNOKORXFSNNSSO-UHFFFAOYSA-N
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Patent
US08367706B2

Procedure details

To a solution of 2-chloro-6-[4-(trimethylsilyl)-1H-1,2,3-triazol-1-yl]pyridine (675 mg, 2.67 mmol) in THF (10 mL) was added TBAF (1.0 M in THF, 8.01 mL, 8.01 mmol). The reaction was stirred at room temperature for 2 h. It was subsequently diluted with water and extracted with EtOAc (2×). The combined organic layers were washed with brine, dried (MgSO4), filtered, and evaporated. The crude residue was purified by flash chromatography (10-60% EtOAc/hexanes) to afford the title compound as a colorless solid.
Name
2-chloro-6-[4-(trimethylsilyl)-1H-1,2,3-triazol-1-yl]pyridine
Quantity
675 mg
Type
reactant
Reaction Step One
Name
Quantity
8.01 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([N:8]2[CH:12]=[C:11]([Si](C)(C)C)[N:10]=[N:9]2)[N:3]=1.CCCC[N+](CCCC)(CCCC)CCCC.[F-]>C1COCC1.O>[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([N:8]2[CH:12]=[CH:11][N:10]=[N:9]2)[N:3]=1 |f:1.2|

Inputs

Step One
Name
2-chloro-6-[4-(trimethylsilyl)-1H-1,2,3-triazol-1-yl]pyridine
Quantity
675 mg
Type
reactant
Smiles
ClC1=NC(=CC=C1)N1N=NC(=C1)[Si](C)(C)C
Name
Quantity
8.01 mL
Type
reactant
Smiles
CCCC[N+](CCCC)(CCCC)CCCC.[F-]
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred at room temperature for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (2×)
WASH
Type
WASH
Details
The combined organic layers were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The crude residue was purified by flash chromatography (10-60% EtOAc/hexanes)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ClC1=NC(=CC=C1)N1N=NC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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